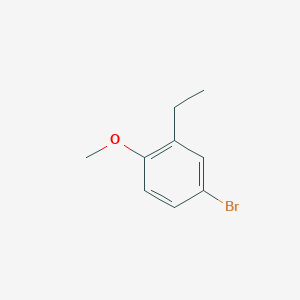

4-Bromo-2-ethyl-1-methoxybenzene

Description

BenchChem offers high-quality 4-Bromo-2-ethyl-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-ethyl-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRITUNGQFQNGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene

Abstract: This document provides an in-depth technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a key aromatic building block in organic synthesis. It covers the compound's core physicochemical properties, a detailed synthesis protocol with mechanistic considerations, spectroscopic data for characterization, and critical safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who utilize substituted aromatic intermediates.

Introduction and Strategic Importance

4-Bromo-2-ethyl-1-methoxybenzene is a substituted anisole derivative. Its trifunctional nature—featuring a bromo group for cross-coupling reactions, a methoxy group as a potential directing group or site for demethylation, and an ethyl group influencing steric and electronic properties—makes it a versatile intermediate in the synthesis of complex organic molecules. Its structural motif is found in various pharmacologically active compounds and advanced materials, highlighting its importance as a strategic starting material in multi-step synthetic campaigns. Understanding its properties and synthesis is crucial for its effective application in research and development.

Physicochemical and Structural Properties

The precise identification and characterization of a chemical compound are foundational to its use in synthesis. The key properties of 4-Bromo-2-ethyl-1-methoxybenzene are summarized below.

| Property | Value | Source |

| CAS Number | 33839-11-1 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | 4-bromo-2-ethyl-1-methoxybenzene | [1] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)OC | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | Data not available in searched results | N/A |

| Melting Point | Data not available in searched results | N/A |

| Density | Data not available in searched results | N/A |

Synthesis Protocol: Electrophilic Bromination of 3-Ethylanisole

The most direct and common method for preparing 4-Bromo-2-ethyl-1-methoxybenzene is through the electrophilic aromatic substitution of 3-ethylanisole. The methoxy group is a strong activating, ortho, para-director. The ethyl group is a weaker activating, ortho, para-director. The directing effects of these two groups are synergistic, strongly favoring substitution at the C4 position (para to the methoxy group and ortho to the ethyl group).

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A brominating agent, such as N-Bromosuccinimide (NBS), is activated by an acid catalyst to generate an electrophilic bromine species. The electron-rich aromatic ring of 3-ethylanisole attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). The stability of this intermediate is enhanced by the methoxy group at the C1 position. Subsequent deprotonation of the C4 position by a weak base restores aromaticity and yields the final product. The use of a non-polar solvent like dichloromethane (DCM) is typical for this type of reaction.

Experimental Workflow

Caption: Synthesis workflow for 4-Bromo-2-ethyl-1-methoxybenzene.

Step-by-Step Methodology

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 3-ethylanisole (1.0 eq). Anhydrous dichloromethane (DCM) is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen).

-

Cooling: The reaction vessel is cooled to 0 °C using an ice-water bath. This is critical to control the reaction rate and prevent potential side reactions, such as di-bromination.

-

Reagent Addition: N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Bromo-2-ethyl-1-methoxybenzene.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The methoxy group will appear as a singlet around 3.8 ppm. The aromatic region will display three distinct signals corresponding to the protons at the C3, C5, and C6 positions, with coupling patterns dictated by their ortho and meta relationships.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The methoxy and ethyl carbons will appear in the aliphatic region, while the six aromatic carbons will be in the downfield region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks [M]+ and [M+2]+ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Synthesis

4-Bromo-2-ethyl-1-methoxybenzene is a valuable intermediate for building more complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[3][4][5] The bromo-substituent serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Role in Cross-Coupling Reactions

The compound is an ideal substrate for popular cross-coupling reactions, which are fundamental in modern drug development.

Caption: Key cross-coupling applications of the title compound.

-

Suzuki Coupling: Reaction with various boronic acids or esters in the presence of a palladium catalyst allows for the formation of biaryl structures, a common core in many pharmaceutical agents.

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes introduces an alkynyl moiety, providing a linear scaffold for further functionalization.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the synthesis of substituted anilines, which are prevalent in medicinal chemistry.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. Based on data for structurally similar bromo-aromatic compounds, the following precautions should be observed.

-

Hazard Classification: While specific data for this compound is limited, similar chemicals are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][8] All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to protect from moisture and oxidation.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

PubChem. 4-Bromo-2-ethyl-1-methoxybenzene. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

-

Molbase. 4-ethyl-2-bromo-anisole. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-(2-Bromoethyl)-4-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. [Link]

-

S D Fine-Chem Limited. 4-BROMOANISOLE 98% (l-bromo-4-methoxy benzene). [Link]

-

PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

-

Matrix Fine Chemicals. 4-BROMO-1-METHOXY-2-NITROBENZENE. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

ChemSynthesis. 1-bromo-4-methoxybenzene. [Link]

-

National Institutes of Health. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

Sources

- 1. 4-Bromo-2-ethyl-1-methoxybenzene | C9H11BrO | CID 13301602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-ethyl-1-methoxybenzene | 33839-11-1 [chemicalbook.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.es [fishersci.es]

- 7. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Bromo-2-ethylanisole: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylanisole, a halogenated aromatic ether, represents a class of organic compounds that are of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic placement of a bromine atom, an ethyl group, and a methoxy group on the benzene ring provides a versatile scaffold for the development of novel molecules with potential therapeutic applications. The interplay of these functional groups dictates the molecule's physicochemical properties, reactivity, and spectral characteristics. Substituted anisoles, in general, are recognized as important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis, and a thorough guide to its analytical characterization.

Physicochemical Properties

Table 1: Physicochemical Properties of 4-Bromo-2-ethylanisole

| Property | Value | Source |

| IUPAC Name | 4-Bromo-2-ethyl-1-methoxybenzene | PubChem[2] |

| CAS Number | 33839-11-1 | ChemicalBook[3] |

| Molecular Formula | C₉H₁₁BrO | PubChem[2] |

| Molecular Weight | 215.09 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | Predicted: 240-260 °C at 760 mmHg | |

| Melting Point | Predicted: < 25 °C | |

| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane (predicted). | |

| LogP (XLogP3) | 3.5 | PubChem[2] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[2] |

Note: Predicted values are based on computational models and should be confirmed by experimental data.

Synthesis and Reactivity

The most logical and common synthetic route to 4-Bromo-2-ethylanisole is through the electrophilic aromatic substitution of 2-ethylanisole. The methoxy group is a strong activating group and an ortho-, para-director. The ethyl group is also an activating, ortho-, para-directing group. In this case, the para-position to the strongly activating methoxy group is the most sterically accessible and electronically favored position for bromination.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of 4-bromo-2-ethylanisole.

Experimental Protocol: Synthesis of 4-Bromo-2-ethylanisole via Electrophilic Bromination

This protocol is based on established methods for the regioselective bromination of activated aromatic rings using N-Bromosuccinimide (NBS), which is a safer and more convenient source of electrophilic bromine compared to liquid bromine.[4][5][6]

Materials:

-

2-Ethylanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylanisole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution at room temperature, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature between 20-25 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

-

Workup:

-

Once the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-bromo-2-ethylanisole.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 4-bromo-2-ethylanisole. This involves a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 2H, Ar-H): Aromatic protons ortho to the bromine atom.

-

δ 6.70-6.80 (d, J ≈ 8.5 Hz, 1H, Ar-H): Aromatic proton ortho to the methoxy group and meta to the bromine atom.

-

δ 3.85 (s, 3H, -OCH₃): Singlet for the methoxy group protons.

-

δ 2.60 (q, J ≈ 7.5 Hz, 2H, -CH₂CH₃): Quartet for the methylene protons of the ethyl group.

-

δ 1.20 (t, J ≈ 7.5 Hz, 3H, -CH₂CH₃): Triplet for the methyl protons of the ethyl group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ 158-160 (Ar-C-O): Carbon attached to the methoxy group.

-

δ 135-140 (Ar-C-CH₂CH₃): Carbon attached to the ethyl group.

-

δ 130-135 (Ar-C): Aromatic carbons.

-

δ 115-120 (Ar-C-Br): Carbon attached to the bromine atom.

-

δ 110-115 (Ar-C): Aromatic carbons.

-

δ 55-56 (-OCH₃): Methoxy carbon.

-

δ 25-30 (-CH₂CH₃): Methylene carbon of the ethyl group.

-

δ 14-16 (-CH₂CH₃): Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-bromo-2-ethylanisole, the presence of bromine is a key diagnostic feature due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 214 and 216, corresponding to [C₉H₁₁⁷⁹BrO]⁺ and [C₉H₁₁⁸¹BrO]⁺.

-

[M-CH₃]⁺: Loss of a methyl radical from the methoxy group, resulting in peaks at m/z 199 and 201.

-

[M-C₂H₅]⁺: Loss of an ethyl radical, leading to peaks at m/z 185 and 187.

-

[M-Br]⁺: Loss of a bromine radical, resulting in a peak at m/z 135.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the ethyl and methoxy groups.

-

~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl alkyl ether.[7]

-

~1040 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl alkyl ether.[7]

-

~800-850 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

-

~600-500 cm⁻¹: C-Br stretching vibration.

Analytical Workflow

Sources

- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-ethyl-1-methoxybenzene | C9H11BrO | CID 13301602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a key aromatic building block for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, a representative synthetic protocol with mechanistic insights, detailed characterization methods, and its potential applications, particularly in cross-coupling reactions.

Molecular Structure and Physicochemical Properties

4-Bromo-2-ethyl-1-methoxybenzene is a substituted aromatic compound with the chemical formula C₉H₁₁BrO. Its structure features a benzene ring substituted with a bromine atom, an ethyl group, and a methoxy group. The IUPAC name for this compound is 4-Bromo-2-ethyl-1-methoxybenzene.

The molecular weight and other key properties are summarized in the table below:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | PubChem[1] |

| Molecular Weight | 215.09 g/mol | PubChem[1] |

| IUPAC Name | 4-Bromo-2-ethyl-1-methoxybenzene | PubChem[1] |

| CAS Number | 33839-11-1 | ChemUniverse[2] |

| Canonical SMILES | CCC1=C(C=CC(=C1)Br)OC | PubChem[1] |

| InChIKey | IRITUNGQFQNGKP-UHFFFAOYSA-N | PubChem[1] |

The arrangement of the substituents on the benzene ring significantly influences the molecule's reactivity. The methoxy group is a strong activating group and is ortho, para-directing in electrophilic aromatic substitution reactions, while the ethyl group is a weaker activating and also ortho, para-directing group. The bromine atom is a deactivating but ortho, para-directing group. This interplay of electronic effects is crucial for understanding its synthetic utility.

Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene

A common and efficient method for the synthesis of 4-Bromo-2-ethyl-1-methoxybenzene is the electrophilic bromination of 3-ethylanisole. The methoxy group is a more powerful directing group than the ethyl group, and its activating effect will primarily direct the incoming electrophile (bromine) to the para position, which is sterically more accessible than the ortho position.

Representative Synthetic Protocol: Electrophilic Bromination

This protocol is based on established methods for the bromination of substituted anisoles.[3][4][5]

Reaction Scheme:

A representative synthetic workflow for the bromination of 3-ethylanisole.

Materials:

-

3-Ethylanisole

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-ethylanisole (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution of 3-ethylanisole over 30 minutes. Maintain the temperature below 10 °C during the addition. The reaction mixture will typically change color as the bromine is consumed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the orange-red color of bromine disappears.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Bromo-2-ethyl-1-methoxybenzene.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for bromination as it is polar enough to dissolve the reactants but does not react with bromine.

-

Temperature Control: The reaction is initially cooled to control the rate of the exothermic bromination reaction and to minimize the formation of polybrominated byproducts.

-

Quenching: Sodium thiosulfate is used to neutralize any unreacted bromine, converting it to sodium bromide.

-

Washing: The sodium bicarbonate wash neutralizes the acidic acetic acid, and the brine wash helps to remove any remaining water from the organic layer.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 7.25-7.15 (m, 2H): Aromatic protons ortho and meta to the methoxy group.

-

δ 6.80-6.70 (d, 1H): Aromatic proton ortho to the bromine.

-

δ 3.85 (s, 3H): Methoxy group protons (-OCH₃).

-

δ 2.65 (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group (-CH₂CH₃).

-

δ 1.25 (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group (-CH₂CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 158.0: Aromatic carbon attached to the methoxy group (C-1).

-

δ 138.0: Aromatic carbon attached to the ethyl group (C-2).

-

δ 132.0: Aromatic carbon meta to the methoxy group.

-

δ 130.0: Aromatic carbon ortho to the bromine.

-

δ 115.0: Aromatic carbon attached to the bromine (C-4).

-

δ 112.0: Aromatic carbon ortho to the methoxy group.

-

δ 55.5: Methoxy carbon (-OCH₃).

-

δ 23.0: Methylene carbon of the ethyl group (-CH₂CH₃).

-

δ 14.0: Methyl carbon of the ethyl group (-CH₂CH₃).

Note: These are predicted chemical shifts and may vary slightly from experimental values. The heavy atom effect of bromine can cause the attached carbon (ipso-carbon) to appear more upfield than expected based solely on electronegativity.[9]

Reactivity and Applications in Drug Discovery

4-Bromo-2-ethyl-1-methoxybenzene is a valuable intermediate in organic synthesis, primarily due to the presence of the aryl bromide functionality, which serves as a handle for various cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds.[10][11]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide, and it is one of the most widely used methods for forming carbon-carbon bonds.[12][13][14] 4-Bromo-2-ethyl-1-methoxybenzene can be readily coupled with a variety of aryl or heteroaryl boronic acids to generate biaryl structures, which are prevalent in many pharmaceutical agents.

Generalized Suzuki-Miyaura Coupling Workflow:

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and depends on the specific substrates being coupled. The electronic and steric properties of 4-Bromo-2-ethyl-1-methoxybenzene (an electron-rich aryl bromide) will influence the optimal reaction conditions.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4-Bromo-2-ethyl-1-methoxybenzene and its precursors. It is essential to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

4-Bromo-2-ethyl-1-methoxybenzene is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecules in the fields of drug discovery and materials science. Its well-defined structure and the reactivity of its aryl bromide group in cross-coupling reactions make it an attractive starting material for the synthesis of a wide range of target compounds. This guide provides a foundational understanding of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- Wu, H., & Hynes, Jr., J. (2010). Supporting Information. Organic Letters, 12(5), 1192-1195.

- ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.

- Google Patents.

- MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molecules, 2020, 25(1), 124.

-

ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Beilstein Journals. Supplementary Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Iowa Research Online. 4‐Bromo‐2‐chloro‐1‐methoxybenzene. [Link]

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

PubChem. 4-Bromo-2-ethylaniline. [Link]

-

Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

- Google Patents.

-

Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

ResearchGate. Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. [Link]

-

The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

ChemUniverse. 4-BROMO-2-ETHYL-1-METHOXYBENZENE [P93249]. [Link]

-

PubChem. 2-Bromo-4-ethyl-1-methoxybenzene. [Link]

-

PubChem. 2-Bromo-1-ethyl-4-methoxybenzene. [Link]

-

ResearchGate. 4-Bromo-2-chloro-1-methoxybenzene. [Link]

-

Quora. How is the bromination mechanism of anisole carried out?. [Link]

-

ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

-

RSC Medicinal Chemistry. Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. [Link]

-

Filo. 348 Problem 12.10 Write the structural formula of: (a) o-Ethylanisole, (... [Link]

-

Allen. Write the structural formula of: (a) o-Ethylanisole, (b) p-Nitroaniline, (c) 2,3 -Dibromo - Allen. [Link]

-

PMC. A scalable and green one-minute synthesis of substituted phenols. [Link]

Sources

- 1. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. US5008464A - Anisole bromination - Google Patents [patents.google.com]

- 4. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. 4-BROMO-2-METHYLANISOLE(14804-31-0) 1H NMR [m.chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for 4-Bromo-2-ethyl-1-methoxybenzene

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Properties, Synthesis, and Synthetic Utility

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound with significant potential as a building block in organic synthesis. This guide details its nomenclature, physicochemical properties, and predicted spectroscopic profile. Furthermore, it outlines a plausible synthetic pathway and explores its key applications in modern carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling and Grignard reactions. Detailed experimental protocols and safety guidelines are provided for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Nomenclature

The unambiguous identification of a chemical entity is foundational to all scientific research. The compound in focus is systematically named according to IUPAC nomenclature, which provides a clear and universally understood descriptor of its molecular architecture.

The IUPAC name for the compound is 4-Bromo-2-ethyl-1-methoxybenzene .[1] This name is derived by identifying the parent structure as benzene substituted with a methoxy group (anisole). The principal functional group, the ether (methoxy), is assigned the locant 1. The substituents are then numbered to give the lowest possible locants, resulting in the ethyl group at position 2 and the bromo group at position 4.

Caption: Chemical structure of 4-Bromo-2-ethyl-1-methoxybenzene.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-2-ethyl-1-methoxybenzene | [1] |

| CAS Number | 33839-11-1 | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| SMILES | CCC1=C(C=CC(=C1)Br)OC | [1] |

| InChI | InChI=1S/C9H11BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | [1] |

| InChIKey | IRITUNGQFQNGKP-UHFFFAOYSA-N |[1] |

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is critical for its application in experimental work, enabling purification, characterization, and reaction monitoring.

Physicochemical Properties

The properties listed below are primarily computationally derived, providing valuable estimates for experimental design.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.09 g/mol | [1] |

| Monoisotopic Mass | 213.99933 Da | [1] |

| XLogP3 | 3.5 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Formal Charge | 0 |[1] |

Predicted Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The ethyl group should present as a triplet (CH₃) around 1.2 ppm and a quartet (CH₂) around 2.7 ppm. The methoxy group will appear as a sharp singlet around 3.8 ppm. The three aromatic protons are in distinct chemical environments and will appear as complex multiplets or doublets between 6.7 and 7.3 ppm.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, corresponding to the six aromatic carbons, two ethyl carbons, and one methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of an anisole derivative is characterized by several key absorption bands.[3][4] For 4-Bromo-2-ethyl-1-methoxybenzene, the following are anticipated:

-

~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the aliphatic ethyl and methoxy groups.

-

~1500-1600 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1250 cm⁻¹ (strong) and ~1040 cm⁻¹: Asymmetrical and symmetrical C-O-C stretching of the aryl ether, respectively.[4] The asymmetrical stretch is typically stronger due to resonance increasing its double-bond character.[4]

Mass Spectrometry (MS): The electron ionization mass spectrum will be defined by the presence of bromine. A characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5] The primary fragmentation pathway would likely involve the loss of the ethyl group (cleavage at the benzylic position) to yield a stable cation.

Proposed Synthesis Pathway

4-Bromo-2-ethyl-1-methoxybenzene can be synthesized via the electrophilic aromatic substitution of 2-ethylanisole. The methoxy and ethyl groups are both ortho-, para-directing activators. Due to steric hindrance from the ethyl group at the ortho position (position 3), and the strong directing effect of the methoxy group, bromination is highly favored at the para position (position 4).

Caption: Proposed synthesis of 4-Bromo-2-ethyl-1-methoxybenzene.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative method and should be performed with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-ethylanisole (1 equivalent) in a suitable solvent such as acetic acid or carbon tetrachloride.

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The use of NBS is often preferred over liquid bromine for its safer handling and higher selectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-Bromo-2-ethyl-1-methoxybenzene.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as described in Section 2.2.

Applications in Modern Organic Synthesis

As a functionalized aryl halide, 4-Bromo-2-ethyl-1-methoxybenzene is a valuable intermediate for constructing more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[6] This reaction is prized for its mild conditions and tolerance of diverse functional groups.[6] 4-Bromo-2-ethyl-1-methoxybenzene is an ideal substrate for this transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-ethyl-1-methoxybenzene (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. A common choice is a biphasic mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Grignard Reagent Formation

Aryl bromides are excellent precursors for Grignard reagents, which are potent carbon nucleophiles used to react with a wide array of electrophiles.[7]

Experimental Protocol: Grignard Reagent Formation

Causality: This procedure requires strictly anhydrous conditions because Grignard reagents are highly basic and will be quenched by even trace amounts of water.

-

Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., >110 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.[7]

-

Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine to help initiate the reaction.

-

Initiation: Add a small portion of a solution of 4-Bromo-2-ethyl-1-methoxybenzene (1 equivalent) in anhydrous diethyl ether or THF via a dropping funnel. Gentle warming or sonication may be required to initiate the reaction, often indicated by the disappearance of the iodine color and bubble formation.

-

Reagent Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the gray, cloudy mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-methoxy-3-ethylphenylmagnesium bromide.

-

Application: The resulting Grignard reagent can be used immediately by adding an electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction flask, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 4-Bromo-2-ethyl-1-methoxybenzene is not widely available, data from closely related isomers and substituted anisoles can be used to infer its hazard profile.

Table 3: Anticipated Hazards and Safety Precautions

| Hazard Category | GHS Statement (Anticipated) | Recommended Precautions | Source (Analogous Compounds) |

|---|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves, a lab coat, and avoid direct contact. Wash hands thoroughly after handling. | [8][9][10] |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses or chemical splash goggles. | [8][10] |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle exclusively in a well-ventilated chemical fume hood. Avoid inhaling vapors. | [8][10] |

| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention. |[9][10] |

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. All manipulations should be conducted within a certified chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-2-ethyl-1-methoxybenzene is a strategically functionalized aromatic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for precise modifications, primarily through palladium-catalyzed cross-coupling and Grignard reactions, making it a valuable tool for constructing complex molecular frameworks relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13301602, 4-Bromo-2-ethyl-1-methoxybenzene. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13838825, 2-Bromo-4-ethyl-1-methoxybenzene. Available: [Link]

-

ResearchGate (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59138196, 2-Bromo-1-ethyl-4-methoxybenzene. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84427, 1-(2-Bromoethyl)-4-methoxybenzene. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14643080, 4-Bromo-2-methoxy-1-methylbenzene. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608315, 4-Bromo-1-methoxy-2-methylbenzene. Available: [Link]

-

Pearson (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Available: [Link]

-

Beilstein Journals (n.d.). Supplementary Information. Available: [Link]

-

University of Missouri–St. Louis (n.d.). The Grignard Reaction. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Anisole Mass Spectrum. In NIST Chemistry WebBook. Available: [Link]

-

Bartleby (n.d.). IR Spectrum Of Anisole. Available: [Link]

-

Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. Available: [Link]

-

ResearchGate (n.d.). FT-IR spectra of control and treated anisole. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Anisole IR Spectrum. In NIST Chemistry WebBook. Available: [Link]

-

ChemUniverse (n.d.). 4-BROMO-2-ETHYL-1-METHOXYBENZENE. Available: [Link]

-

ResearchGate (2025). 4-Bromo-2-chloro-1-methoxybenzene. Available: [Link]

-

Macmillan Group, Princeton University (2005). B-Alkyl Suzuki Couplings. Available: [Link]

-

Matrix Fine Chemicals (n.d.). 4-BROMO-1-METHOXY-2-NITROBENZENE. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Benzene, 1-bromo-4-methoxy-. In NIST Chemistry WebBook. Available: [Link]

-

ChemSynthesis (2025). 1-ethyl-4-methoxybenzene. Available: [Link]

- Google Patents (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

National Institute of Standards and Technology (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Benzene, 1-bromo-4-ethyl-. In NIST Chemistry WebBook. Available: [Link]

-

National Institute of Standards and Technology (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Available: [Link]

-

The Automated Topology Builder (ATB) and Repository (n.d.). 4-Bromoanisole. Available: [Link]

Sources

- 1. 4-Bromo-2-ethyl-1-methoxybenzene | C9H11BrO | CID 13301602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-ethyl-1-methoxybenzene | 33839-11-1 [chemicalbook.com]

- 3. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]

- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. Benzene, 1-bromo-4-ethyl- [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, explore plausible synthetic routes with detailed mechanistic insights, and discuss its emerging applications in the development of novel therapeutics.

Chemical Identity and Nomenclature

4-Bromo-2-ethyl-1-methoxybenzene is a halogenated derivative of ethylanisole. Understanding its various synonyms and identifiers is crucial for effective literature searching and chemical sourcing.

Systematic Name: 4-Bromo-2-ethyl-1-methoxybenzene

Synonyms:

-

4-Bromo-2-ethylanisole

-

Benzene, 4-bromo-2-ethyl-1-methoxy-

Key Identifiers:

-

CAS Registry Number: 33839-11-1

-

Molecular Formula: C₉H₁₁BrO

-

Molecular Weight: 215.09 g/mol

-

InChI Key: IRITUNGQFQNGKP-UHFFFAOYSA-N

It is important to distinguish 4-Bromo-2-ethyl-1-methoxybenzene from its isomers, which may have different physical properties and reactivity profiles. Some key isomers include:

-

2-Bromo-4-ethyl-1-methoxybenzene (CAS: 99179-98-3): An isomer where the bromo and ethyl groups are swapped.

-

2-Bromo-1-ethyl-4-methoxybenzene (CAS: 852946-96-4): Another positional isomer.

-

1-(2-Bromoethyl)-4-methoxybenzene (CAS: 14425-64-0): An isomer where the bromo group is on the ethyl side chain.

Table 1: Physicochemical Properties of 4-Bromo-2-ethyl-1-methoxybenzene and Its Isomers

| Property | 4-Bromo-2-ethyl-1-methoxybenzene | 2-Bromo-4-ethyl-1-methoxybenzene | 2-Bromo-1-ethyl-4-methoxybenzene | 1-(2-Bromoethyl)-4-methoxybenzene |

| Molecular Formula | C₉H₁₁BrO | C₉H₁₁BrO | C₉H₁₁BrO | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol | 215.09 g/mol [1] | 215.09 g/mol [2] | 215.09 g/mol |

| CAS Number | 33839-11-1 | 99179-98-3[1] | 852946-96-4[2] | 14425-64-0 |

| Calculated XLogP3 | 3.5 | 3.5 | 3.4[2] | 3.3 |

Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-ethyl-1-methoxybenzene is not extensively documented in readily available literature, a scientifically sound synthetic route can be proposed based on established organic chemistry principles and analogous transformations of similar substrates. A logical approach involves the bromination of a suitable precursor, 2-ethylanisole.

Proposed Synthetic Pathway: Electrophilic Aromatic Bromination

The most direct and plausible method for the synthesis of 4-Bromo-2-ethyl-1-methoxybenzene is the electrophilic aromatic bromination of 2-ethylanisole. The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a weaker activating group and also an ortho-, para-director. The para position to the strongly activating methoxy group is the most sterically accessible and electronically favorable site for bromination.

Caption: Proposed synthetic workflow for 4-Bromo-2-ethyl-1-methoxybenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous bromination reactions of substituted anisoles. It should be optimized and validated in a laboratory setting.

Materials:

-

2-Ethylanisole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylanisole (1 equivalent) in carbon tetrachloride or dichloromethane.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) in portions. The use of NBS is often preferred over liquid bromine for its ease of handling and selectivity.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to initiate or complete the reaction.

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-2-ethyl-1-methoxybenzene.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: NBS is chosen as a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination and the formation of hazardous HBr gas.

-

Solvent: A non-polar aprotic solvent like CCl₄ or CH₂Cl₂ is used to dissolve the reactants and facilitate the reaction without participating in it.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to neutralize any acidic byproducts and remove any remaining water-soluble impurities, respectively.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material and isomeric byproducts.

Applications in Research and Drug Development

Substituted bromoanisoles are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of molecular complexity.

Role as a Pharmaceutical Intermediate:

While direct applications of 4-Bromo-2-ethyl-1-methoxybenzene are not extensively reported, its structural motifs are present in various pharmacologically active molecules. For instance, the related compound, 4-bromo-2-chloro-1-methoxybenzene, is a known starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs), which are important for toxicological studies.[3][4]

Furthermore, bromoanisole derivatives are key precursors in the synthesis of more complex molecules. For example, 4-bromo-2-methoxybenzaldehyde, which shares a similar substitution pattern, is a useful intermediate in the chemical industry.[5] The bromo group in these compounds can be readily converted to other functional groups or used in carbon-carbon bond-forming reactions.

A crucial application of similar bromo-substituted aromatic compounds is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. The aglycon part of some C-glucoside SGLT2 inhibitors is synthesized from brominated precursors.[6]

Caption: Potential synthetic transformations and applications of 4-Bromo-2-ethyl-1-methoxybenzene.

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Bromo-2-ethyl-1-methoxybenzene represents a valuable, yet underexplored, building block for organic synthesis. Its straightforward, plausible synthesis via electrophilic bromination of 2-ethylanisole, combined with the versatility of the aryl bromide functionality, makes it an attractive starting material for the construction of complex molecular architectures. Researchers in drug discovery and materials science are encouraged to consider the potential of this compound in their synthetic endeavors. Further investigation into its reactivity and the development of specific applications are warranted to fully unlock its synthetic utility.

References

-

Gao, Y., et al. (2010). 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o21. [Link]

-

ChemSynthesis. (2025, May 20). 3-Bromo-4-methoxytoluene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]

-

Iowa Research Online. (n.d.). 4‐Bromo‐2‐chloro‐1‐methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.

-

Cenmed Enterprises. (n.d.). 3-Bromo-4-methoxytoluene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-methoxy-2-methylbenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 4-Bromo-2-chloro-1-methoxybenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethyl-4-methoxy- (CAS 1515-95-3). Retrieved from [Link]

-

ChemUniverse. (n.d.). 4-BROMO-2-ETHYL-1-METHOXYBENZENE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethyl-1-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

PubChem. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN104230675A - Preparation method of 4-bromoanisole.

Sources

- 1. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-ethyl-4-methoxybenzene | C9H11BrO | CID 59138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Research Portal [iro.uiowa.edu]

- 4. researchgate.net [researchgate.net]

- 5. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Bromo-2-ethyl-1-methoxybenzene

This technical guide provides an in-depth analysis of the spectral data for 4-Bromo-2-ethyl-1-methoxybenzene, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a comprehensive characterization of its molecular structure. This document is designed to not only present the data but also to offer insights into the interpretation and the underlying principles that govern the spectroscopic behavior of this molecule.

Introduction: The Structural Significance of 4-Bromo-2-ethyl-1-methoxybenzene

4-Bromo-2-ethyl-1-methoxybenzene (C₉H₁₁BrO) is a halogenated aromatic ether.[1] The unique substitution pattern on the benzene ring—a bromine atom, an ethyl group, and a methoxy group—gives rise to a distinct set of physicochemical properties and a characteristic spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations. The interplay of the electron-donating methoxy group, the bulky ethyl group, and the electronegative bromine atom creates a nuanced electronic and steric environment, which is reflected in its spectral data.

Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| CAS Number | 33839-11-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in ¹H and ¹³C NMR spectra, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 4-Bromo-2-ethyl-1-methoxybenzene is expected to exhibit distinct signals for the aromatic protons, the ethyl group protons, and the methoxy group protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 | d | 1H | H-5 | Located para to the electron-donating methoxy group and ortho to the bromine, this proton is expected to be downfield. |

| ~ 7.0 | dd | 1H | H-3 | Positioned ortho to the methoxy group and meta to the bromine, this proton will show coupling to H-5. |

| ~ 6.8 | d | 1H | H-6 | Situated ortho to the bulky ethyl group and meta to the bromine, this proton will be the most upfield of the aromatic protons. |

| ~ 3.8 | s | 3H | -OCH₃ | The methoxy protons are deshielded by the adjacent oxygen atom and appear as a singlet. |

| ~ 2.6 | q | 2H | -CH₂CH₃ | The methylene protons of the ethyl group are adjacent to the aromatic ring and are split into a quartet by the methyl protons. |

| ~ 1.2 | t | 3H | -CH₂CH₃ | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |

Experimental Causality: The choice of a high-field NMR instrument (e.g., 400 MHz or higher) is crucial for resolving the coupling patterns of the aromatic protons, which might otherwise overlap and appear as a complex multiplet. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. Due to the lack of symmetry in 4-Bromo-2-ethyl-1-methoxybenzene, all nine carbon atoms are expected to be chemically non-equivalent, resulting in nine distinct signals.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-1 | The carbon atom attached to the strongly electron-donating methoxy group will be the most downfield aromatic carbon. |

| ~ 138 | C-2 | The carbon bearing the ethyl group will be downfield due to substitution. |

| ~ 132 | C-5 | The carbon atom ortho to the bromine will be deshielded. |

| ~ 128 | C-3 | |

| ~ 115 | C-4 | The carbon atom attached to the bromine will be shifted upfield due to the "heavy atom effect." |

| ~ 112 | C-6 | |

| ~ 56 | -OCH₃ | The methoxy carbon is deshielded by the oxygen atom. |

| ~ 23 | -CH₂CH₃ | The methylene carbon of the ethyl group. |

| ~ 14 | -CH₂CH₃ | The methyl carbon of the ethyl group will be the most upfield signal. |

Self-Validating Protocol for NMR Analysis: To ensure the accuracy of the assignments, a suite of 2D NMR experiments should be performed. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments for the ethyl group and the aromatic C-H bonds. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the methoxy protons and the C-1 carbon, and between the ethyl protons and the C-2, C-1, and C-3 carbons, thereby solidifying the entire structural assignment.

Caption: Predicted fragmentation pathway for 4-Bromo-2-ethyl-1-methoxybenzene.

Conclusion: A Cohesive Spectroscopic Portrait

The collective analysis of NMR, IR, and MS data provides a robust and self-validating characterization of 4-Bromo-2-ethyl-1-methoxybenzene. The predicted spectra, based on established principles and data from closely related compounds, offer a detailed roadmap for researchers working with this molecule. The unique interplay of the substituents on the aromatic ring is clearly reflected in the distinct chemical shifts, coupling patterns, vibrational frequencies, and fragmentation pathways. This guide serves as a foundational reference for the spectroscopic identification and analysis of 4-Bromo-2-ethyl-1-methoxybenzene, empowering scientists to proceed with their research and development endeavors with confidence in the structural integrity of their materials.

References

-

PubChem. 4-Bromo-2-ethyl-1-methoxybenzene. National Center for Biotechnology Information. [Link]

-

Beilstein Journal of Organic Chemistry. Supporting Information. [Link]

Sources

commercial suppliers and cost of 4-Bromo-2-ethyl-1-methoxybenzene

An In-Depth Technical Guide to 4-Bromo-2-ethyl-1-methoxybenzene for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of 4-Bromo-2-ethyl-1-methoxybenzene, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical industry. We will delve into its chemical properties, commercial availability, and cost analysis from various suppliers. Furthermore, this document will explore the compound's role as a synthetic intermediate, supported by established chemical principles and relevant literature. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for effective procurement and utilization of this versatile chemical compound.

Introduction

4-Bromo-2-ethyl-1-methoxybenzene, identified by its CAS number 1048973-30-2, is a halogenated aromatic ether. Its molecular structure, featuring a methoxy group and an ethyl substituent on a brominated benzene ring, makes it a valuable precursor in the synthesis of more complex molecules. The strategic placement of the bromine atom allows for a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the development of novel pharmaceutical agents and other high-value chemical entities. This guide will serve as a technical resource for understanding the procurement landscape and synthetic utility of 4-Bromo-2-ethyl-1-methoxybenzene.

Commercial Availability and Cost Analysis

The accessibility and cost of starting materials are critical considerations in any research and development endeavor. 4-Bromo-2-ethyl-1-methoxybenzene is available from a range of chemical suppliers, catering to both small-scale research and larger-scale development needs. A comparative analysis of pricing from prominent vendors reveals a competitive market.

| Supplier | Quantity (g) | Price (USD) | Purity |

| Ambeed | 1 | 103 | 97% |

| 5 | 298 | ||

| 10 | 476 | ||

| 25 | 952 | ||

| 100 | 2856 | ||

| Chemspace (Enamine) | 1 | 160 | In stock |

| 2.5 | 260 | ||

| 5 | 420 | ||

| 10 | 730 |

It is important to note that pricing and availability are subject to change and may vary based on the supplier's stock and the required purity grade. Several other suppliers, including Alfa Aesar, Biosynth, BLDpharm, Fluorochem, MedChemExpress, MilliporeSigma, Parchem, Selleckchem, AstaTech Inc., Axxora, Chem-Agora, ChemScence, and Toronto Research Chemicals, also list 4-Bromo-2-ethyl-1-methoxybenzene in their catalogs, though pricing is often available only upon request. Researchers are advised to contact these suppliers directly for the most current pricing and lead times.

Physicochemical Properties and Handling

Understanding the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental procedures.

| Property | Value |

| CAS Number | 1048973-30-2 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol |

| Appearance | Liquid |

| Purity | Typically >95%, with some suppliers offering >97% or >98% |

| Storage | Recommended storage at 2-8°C or -20°C for long-term stability |

The compound is a liquid at room temperature and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Role in Organic Synthesis

The synthetic utility of 4-Bromo-2-ethyl-1-methoxybenzene stems from the reactivity of the aryl bromide. The carbon-bromine bond can be readily transformed through various catalytic cross-coupling reactions, making it a versatile building block for the synthesis of complex organic molecules.

Cross-Coupling Reactions

The bromine atom serves as a handle for introducing new functional groups. For instance, in a Suzuki coupling reaction, the aryl bromide can be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds, which are common motifs in many drug molecules.

Caption: Suzuki cross-coupling reaction workflow.

Similarly, in Heck and Sonogashira reactions, the aryl bromide can be coupled with alkenes and terminal alkynes, respectively, to introduce unsaturated moieties. These reactions provide access to a wide range of molecular architectures that are of interest in drug discovery.

Grignard Reagent Formation

The aryl bromide can also be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This classical transformation remains a cornerstone of organic synthesis.

Caption: Formation and reaction of a Grignard reagent.

Conclusion

4-Bromo-2-ethyl-1-methoxybenzene is a readily available and synthetically versatile building block that plays a crucial role in modern organic synthesis, particularly in the context of drug discovery and development. Its commercial availability from a multitude of suppliers, albeit with varying price points, ensures its accessibility to the research community. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective utilization in the laboratory. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the work of researchers and scientists in their pursuit of novel chemical entities.

References

-

Chemspace. 4-Bromo-2-ethyl-1-methoxybenzene | CAS 1048973-30-2. [Link]

-

Alfa Aesar. 4-Bromo-2-ethyl-1-methoxybenzene 97%. [Link]

-

Axxora. 4-Bromo-2-ethyl-1-methoxybenzene. [Link]

-

Chem-Agora. 4-bromo-2-ethyl-1-methoxybenzene | CAS: 1048973-30-2. [Link]

-

ChemScence. 4-Bromo-2-ethyl-1-methoxybenzene | C9H11BrO. [Link]

The Synthesis of 4-Bromo-2-ethyl-1-methoxybenzene: A Technical Guide for Advanced Research

This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-Bromo-2-ethyl-1-methoxybenzene, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern the reaction outcomes. The synthesis is approached in a two-stage process, commencing with the preparation of the key precursor, 2-ethylanisole, followed by a regioselective bromination to yield the target compound.

Strategic Overview: A Two-Step Approach to 4-Bromo-2-ethyl-1-methoxybenzene

The synthesis of 4-Bromo-2-ethyl-1-methoxybenzene is strategically divided into two distinct, high-yielding steps. This approach ensures the efficient and controlled construction of the target molecule.

Caption: A high-level overview of the two-step synthesis of 4-Bromo-2-ethyl-1-methoxybenzene.

Part 1: Synthesis of the Precursor: 2-Ethylanisole via Williamson Ether Synthesis

The initial phase of the synthesis focuses on the preparation of 2-ethylanisole from commercially available o-ethylphenol. The Williamson ether synthesis is the chosen method due to its reliability and broad applicability for the formation of ethers.[1] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of o-ethylphenol, acts as a nucleophile and attacks an electrophilic methylating agent.[2][1]

Mechanistic Rationale

The hydroxyl group of o-ethylphenol is weakly acidic and can be deprotonated by a suitable base, such as potassium carbonate, to form the more nucleophilic potassium o-ethylphenoxide. This phenoxide then undergoes a nucleophilic attack on a methylating agent. While classic methylating agents like methyl iodide or dimethyl sulfate are highly effective, they are also toxic and volatile.[3] A safer and effective alternative is methyl ethanesulfonate.[4] The SN2 reaction results in the formation of the desired 2-ethylanisole and a non-toxic, water-soluble salt byproduct.

Caption: The reaction pathway for the synthesis of 2-ethylanisole from o-ethylphenol.

Experimental Protocol: Synthesis of 2-Ethylanisole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| o-Ethylphenol | 122.16 | 1.0 | 12.2 g |

| Potassium Carbonate | 138.21 | 1.5 | 20.7 g |

| Methyl Ethanesulfonate | 126.15 | 1.2 | 15.1 g |

| Acetone (anhydrous) | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-ethylphenol (12.2 g, 0.1 mol) and anhydrous acetone (200 mL).

-

Stir the mixture until the o-ethylphenol is completely dissolved.

-

Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Heat the suspension to reflux with vigorous stirring.

-

Slowly add methyl ethanesulfonate (15.1 g, 0.12 mol) dropwise to the refluxing mixture over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium ethanesulfonate.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-ethylanisole.

-

Purify the crude product by vacuum distillation to yield pure 2-ethylanisole as a colorless liquid.

Expected Yield: 85-95%

Part 2: Regioselective Bromination of 2-Ethylanisole

The second stage of the synthesis involves the electrophilic aromatic bromination of 2-ethylanisole to introduce a bromine atom onto the aromatic ring. The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher selectivity.[5][6][7]

Mechanistic Rationale and Regioselectivity